molecular formula C24H27N3O2 B5600655 9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5600655
M. Wt: 389.5 g/mol
InChI Key: KICRWIPBGWUXBN-UHFFFAOYSA-N
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Description

9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.21032711 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is part of a broader category of chemicals known for their intriguing structural characteristics and potential applications in scientific research. The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This synthesis involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, showcasing the chemical's versatility and potential for modification (Parameswarappa & Pigge, 2011).

Biological Activities and Potential Therapeutic Applications

The unique structural framework of diazaspirocycles, to which this compound belongs, has been explored for various biological activities. These compounds have shown promise in the treatment of conditions such as obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. Their bioactivity underscores their potential as therapeutic agents, reflecting a broad spectrum of pharmacological targets (Blanco‐Ania et al., 2017).

Structural Analysis and Modification

Further exploration into the chemical structure and modification of diazaspirocycles reveals their adaptability and potential for development into effective pharmacological agents. For instance, studies on antihypertensive agents within this category highlight the importance of substituent variation for enhancing biological activity. This indicates the compound's capacity for structural optimization in drug development processes, aiming to achieve targeted therapeutic outcomes while minimizing side effects (Clark et al., 1983).

Properties

IUPAC Name

9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23-5-8-24(18-27(23)16-19-6-11-25-12-7-19)9-13-26(14-10-24)17-21-15-20-3-1-2-4-22(20)29-21/h1-4,6-7,11-12,15H,5,8-10,13-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICRWIPBGWUXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC4=CC=CC=C4O3)CN(C1=O)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.